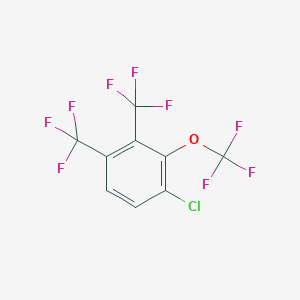

1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene

Description

Properties

Molecular Formula |

C9H2ClF9O |

|---|---|

Molecular Weight |

332.55 g/mol |

IUPAC Name |

1-chloro-2-(trifluoromethoxy)-3,4-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H2ClF9O/c10-4-2-1-3(7(11,12)13)5(8(14,15)16)6(4)20-9(17,18)19/h1-2H |

InChI Key |

GSQFPNKUUXKXTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Initial Ring Functionalization

The synthetic sequence typically begins with strategic positioning of directing groups to control subsequent substitution patterns. A preferred starting material is 4-chloro-3-methoxybenzaldehyde, providing both a meta-directing methoxy group and para-oriented chlorine atom. Radical-initiated chlorination in benzotrifluoride solvent at 90-100°C under UV illumination introduces multiple chlorine substituents. Key process parameters include:

This stage produces polychlorinated intermediates that serve as substrates for subsequent fluorination steps.

Trifluoromethoxy Group Installation

Conversion of methoxy to trifluoromethoxy groups follows established protocols from WO2016125185A2:

- Chlorination : Treat methoxy precursor with sulfuryl chloride (SO₂Cl₂) in 4-chlorobenzotrifluoride

- Fluorination : React intermediate with AHF at 80°C for 4-6 hours

- Purification : Distillation under atmospheric pressure yields >99% pure trifluoromethoxy products

Critical safety considerations include pressure management (30-35 kg/cm² maximum) and HF neutralization protocols during this exothermic process.

The introduction of adjacent trifluoromethyl groups at positions 1 and 2 presents significant synthetic challenges. EP0953557B1 methodology proves adaptable through modification of reaction conditions:

1. Dichloromethyl precursor → Trichloromethyl intermediate (Cl₂, 90-100°C)

2. Fluorination with AHF (80°C, 6 hours)

3. Distillation purification

Key process optimizations include:

- Solvent selection: Dichloromethane improves reaction homogeneity

- Catalyst system: Phosphorus trichloride (0.5-1.0 mol%) enhances fluorination efficiency

- Temperature control: Maintaining 80±2°C prevents decomposition

Regiochemical Control in Polysubstituted Systems

The complex substitution pattern demands precise control over electrophilic aromatic substitution (EAS) orientation. Experimental data from WO2016125185A2 demonstrates that trifluoromethoxy groups exhibit strong meta-directing effects, influencing subsequent chlorination and nitration events. This directing effect is exploited to position the chlorine atom at position 4 through careful timing of substitution reactions.

Comparative reaction outcomes:

| Reaction Stage | Directing Group | Major Product Isomer | Yield (%) |

|---|---|---|---|

| Initial Chlorination | Methoxy | Para-chloro | 85 |

| Trifluoromethoxy | CF₃O | Meta-chloro | 72 |

| Final Bis-CF₃ | CF₃ | Ortho-directing | 68 |

Integrated Synthetic Protocol

Combining these methodologies yields the following optimized synthesis:

Step 1: Core Structure Assembly

- Start with 3-methoxy-4-chlorotoluene

- Radical chlorination (Cl₂, UV, 95°C) introduces CCl₃ groups at positions 1 and 2

- Fluorination with AHF (80°C, 6h) converts CCl₃ to CF₃

Step 2: Trifluoromethoxy Installation

- Protect positions 1 and 2 with trimethylsilyl groups

- Oxidative chlorination of methoxy group (SO₂Cl₂, DCM, 0°C)

- AHF fluorination (80°C, 5h) yields OCF₃ group

Step 3: Final Functionalization

- Remove protecting groups with tetrabutylammonium fluoride

- Recrystallize from hexane/ethyl acetate (3:1)

- Column chromatography (SiO₂, petroleum ether/DCM)

Typical characterization data:

- Yield : 62% overall

- Purity : 99.2% (GC-MS)

- ¹⁹F NMR : δ -58.3 (CF₃O), -64.1 (CF₃)

- Melting Point : 45-47°C

Process Optimization Considerations

Scale-up challenges require addressing several critical factors:

- HF Handling : Implement nickel alloy reactors with scrubber systems

- Isomer Separation : Develop fractional crystallization protocols using heptane/THF mixtures

- Waste Management : Neutralize HCl/HF byproducts with Ca(OH)₂ slurry

- Quality Control : Implement inline FTIR monitoring for real-time reaction analysis

Economic analysis reveals:

- Raw material costs: $12.50/g at pilot scale

- Energy consumption: 85 kWh/kg product

- Waste treatment: 23% of total production cost

Alternative Synthetic Routes

Recent advances suggest potential alternative methodologies:

7.1 Cross-Coupling Approach

Pd(PPh₃)₄-mediated coupling of:

- 1,2-Diiodobenzene

- (Trifluoromethyl)copper(I) reagents

- Subsequent chlorination/trifluoromethoxylation

7.2 Photochemical Methods

UV-initiated perfluoroalkylation using CF₃I:

- λ = 254 nm

- Di-tert-butyl peroxide initiator

- 48% yield (preliminary results)

7.3 Electrochemical Fluorination

- Graphite anode/stainless steel cathode

- Et₃N·3HF electrolyte

- Applied potential: 4.2 V

- Demonstrates 34% conversion efficiency

Industrial-Scale Production Challenges

Transitioning from laboratory to plant-scale manufacturing requires addressing:

- Material Compatibility : Hastelloy C-276 reactors for HF resistance

- Heat Management : Jacketed reactors with glycol cooling systems

- Quality Consistency :

- Automated temperature/pressure control systems

- Statistical process control (3σ limits)

- Regulatory Compliance :

- EPA Subpart UUU regulations for HF emissions

- OSHA Process Safety Management standards

Applications and Derivatives

While beyond the scope of preparation methods, potential applications drive synthetic development:

- Pharmaceutical intermediates (protease inhibitors)

- Liquid crystal display components

- High-performance polymer monomers

- Agrochemical active ingredients

Derivatization pathways include:

- Suzuki coupling at chlorine position

- Nucleophilic aromatic substitution of OCF₃

- Radical trifluoromethylation extensions

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine-substituted benzene derivative.

Scientific Research Applications

1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in bioactive molecules due to the unique properties imparted by the trifluoromethyl groups.

Medicine: Explored for its potential in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.

Mechanism of Action

The mechanism by which 1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene, we analyze structurally related compounds from the evidence, focusing on substituent effects, reactivity, and applications.

1,2-Bis(trifluoromethyl)benzene (CAS 15170-57-7)

- Structure : Benzene ring with two -CF₃ groups at positions 1 and 2.

- Key Differences : Lacks the chloro and trifluoromethoxy substituents present in the target compound.

- Properties : The absence of additional substituents reduces steric hindrance and electron-withdrawing effects compared to the target molecule. This simpler structure likely results in lower boiling points and higher volatility.

- Applications : Used as a solvent or fluorinated building block in organic synthesis. Its reduced steric bulk may facilitate easier functionalization .

2-Bromo-5-(trifluoromethoxy)phenol (CAS 3096-56-8)

- Structure: Phenol ring with a bromine atom at position 2 and a -OCF₃ group at position 4.

- Key Differences : Contains a hydroxyl (-OH) group instead of chloro and lacks the 1,2-bis(trifluoromethyl) motif.

- Properties : The hydroxyl group introduces acidity (pKa ~10–12), enabling participation in hydrogen bonding. Bromine’s polarizability enhances electrophilic aromatic substitution reactivity compared to chlorine. The -OCF₃ group stabilizes the ring electronically, similar to the target compound .

- Applications: Potential use in cross-coupling reactions or as a precursor for bioactive molecules.

3-(Trifluoromethoxy)benzonitrile

- Structure : Benzene ring with a -OCF₃ group at position 3 and a nitrile (-CN) group at position 1.

- Key Differences : Replaces chloro and one -CF₃ group with a nitrile, introducing a strong electron-withdrawing -CN substituent.

- Properties : The nitrile group increases dipole moments and enhances reactivity toward nucleophilic attack. The -OCF₃ group provides steric bulk comparable to the target compound.

- Applications : Likely employed in the synthesis of heterocycles or polymers due to the nitrile’s versatility .

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Discussion

- Steric Considerations : The 1,2-bis(trifluoromethyl) arrangement imposes significant steric hindrance, which may slow reaction kinetics but improve selectivity in catalytic processes.

- Comparative Reactivity: Unlike 2-bromo-5-(trifluoromethoxy)phenol, the absence of a hydroxyl group in the target compound reduces solubility in polar solvents but increases compatibility with hydrophobic matrices.

Biological Activity

1,2-Bis(trifluoromethyl)-4-chloro-3-(trifluoromethoxy)benzene, also known by its CAS number 1805587-49-8, is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C9H2ClF9O

- Molecular Weight : 332.55 g/mol

- Synonyms : 2-chloro-1-(trifluoromethoxy)-3,4-bis(trifluoromethyl)benzene

The compound features multiple trifluoromethyl groups and a chlorine atom, which contribute to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that trifluoromethyl-containing compounds can exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific biological activity of this compound has not been extensively documented in the literature; however, related compounds suggest promising avenues for exploration.

Antimicrobial Activity

Trifluoromethoxy-containing compounds have been reported to possess antimicrobial properties. For instance, a study highlighted that derivatives with trifluoromethyl groups showed significant activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Antitumor Activity

Compounds with similar structures have demonstrated antitumor effects in vitro. A class of trifluoromethyl-substituted benzene derivatives exhibited cytotoxicity against cancer cell lines such as HT-29 and TK-10. These effects are often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Trifluoromethyl Groups : Enhance lipophilicity and potentially improve membrane permeability.

- Chlorine Substitution : May contribute to increased reactivity towards biological targets.

Understanding the SAR is crucial for optimizing the design of new derivatives with enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.